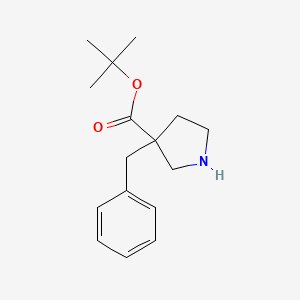

Tert-butyl 3-benzylpyrrolidine-3-carboxylate

Description

Tert-butyl 3-benzylpyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a benzyl substituent at the 3-position of the pyrrolidine ring and a tert-butyl ester group at the same position. Pyrrolidine derivatives are widely utilized as intermediates in organic synthesis, particularly in pharmaceutical research for constructing nitrogen-containing heterocycles. The tert-butyl ester group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes. The benzyl group introduces aromatic bulk, which may influence conformational flexibility, reactivity, and solubility.

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

tert-butyl 3-benzylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-15(2,3)19-14(18)16(9-10-17-12-16)11-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3 |

InChI Key |

REYXQDYATJNNCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzylpyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and benzyl bromide. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution using benzyl bromide.

Esterification: The tert-butyl ester group is introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Benzyl bromide (C6H5CH2Br), tert-butyl chloroformate (C5H9ClO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 1-benzylpyrrolidine-3-carboxylate is a pyrrolidine derivative commonly used as an intermediate in organic synthesis due to its five-membered, nitrogen-containing heterocycle.

Scientific Research Applications

Chemistry Tert-butyl 1-benzylpyrrolidine-3-carboxylate serves as a building block in the synthesis of complex organic molecules, particularly in the creation of pharmaceuticals and agrochemicals.

Biology This compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model for understanding how pyrrolidine-based drugs interact with biological targets.

Medicine Tert-butyl 1-benzylpyrrolidine-3-carboxylate is explored for potential therapeutic uses in the development of new drugs that target neurological disorders and other medical conditions.

Industry This compound is utilized in the production of specialty chemicals and materials, as well as in the synthesis of polymers and other advanced materials.

Synthesis and Reactions

Synthetic Routes and Reaction Conditions The synthesis of tert-butyl 1-benzylpyrrolidine-3-carboxylate usually involves reacting pyrrolidine derivatives with tert-butyl chloroformate and benzyl bromide under basic conditions. This reaction is typically performed in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods Industrial production follows similar synthetic routes but on a larger scale, using automated reactors and precise control of reaction parameters to ensure high yield and purity. Purification is achieved through techniques like recrystallization or chromatography.

Tert-butyl 1-benzylpyrrolidine-3-carboxylate can undergo several types of chemical reactions:

- Oxidation: Forms corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

- Reduction: Reduces to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: Participates in nucleophilic substitution reactions where the tert-butyl group can be replaced by nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-benzylpyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives based on molecular features, physicochemical properties, and applications:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Comparative Insights

Molecular Weight and Substituent Effects: The benzyl-substituted compound has a moderate molecular weight (262.37 g/mol) compared to the methoxyphenyl analog (307.4 g/mol ), reflecting differences in aromatic bulk. The trifluoromethyl derivative is lighter (281.26 g/mol ) due to fewer carbon atoms but includes electronegative fluorine atoms. Benzyl vs. Conversely, the methoxyphenyl group may improve π-π stacking interactions in drug-receptor binding .

Stability and Reactivity :

- The tert-butyl ester in all compounds confers steric protection, reducing hydrolysis susceptibility. The benzyl group’s electron-donating nature may slightly increase the pyrrolidine nitrogen’s basicity compared to the electron-withdrawing trifluoromethyl group .

- The hydroxymethyl and methoxyphenyl groups in the analog from introduce hydrogen-bonding capability, which could affect crystallinity or biological activity .

Synthetic Utility: Benzyl groups are easily removed via hydrogenolysis, making this compound a versatile intermediate for deprotection strategies. In contrast, trifluoromethyl or methoxyphenyl groups require harsher conditions for modification . The compound in (tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate) highlights the use of tert-butyl pyrrolidine carboxylates in constructing complex heterocycles, suggesting similar applications for the benzyl analog .

Proper PPE (gloves, goggles) and ventilation are recommended, as noted in Safety Data Sheets .

Research Findings and Limitations

- Synthesis: Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target compound using tert-butyl 3-aminopyrrolidine-3-carboxylate as a precursor .

- Toxicity Data: Limited toxicological information is available for these derivatives. The benzyl analog’s safety profile remains uncharacterized, necessitating empirical testing.

- Applications : Pyrrolidine carboxylates are critical in medicinal chemistry (e.g., protease inhibitors, kinase modulators). The benzyl derivative’s balance of stability and reactivity positions it as a candidate for tailored drug intermediates.

Biological Activity

Tert-butyl 3-benzylpyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a tert-butyl group, and a benzyl substituent, contributing to its unique steric and electronic properties. The molecular formula is with a molecular weight of approximately 221.30 g/mol. Its structure can be represented as follows:

This compound's mechanism of action primarily involves its interaction with biological macromolecules. The presence of the amino group allows for hydrogen bonding with target proteins, while the hydrophobic benzyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

1. Receptor Binding Studies

Research indicates that this compound may act as a ligand in receptor binding studies. Its structural similarity to biologically active molecules positions it as a potential candidate for developing drugs targeting neurological disorders and other diseases .

2. Neuropharmacological Effects

The compound has been studied for its neuroactive properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. Its ability to influence neurotransmitter systems may contribute to therapeutic efficacy .

3. Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For example, derivatives of pyrrolidine structures have shown cytotoxic effects against specific cancer cell lines, indicating that similar compounds might also possess significant anticancer activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-aminopyrrolidine-1-carboxylate | Lacks benzyl group | Less lipophilic; reduced receptor interaction |

| Benzyl 3-aminopyrrolidine-1-carboxylate | Lacks tert-butyl group | Altered steric properties; different binding profile |

| Tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate | Contains phenyl instead of benzyl | Different electronic properties affecting activity |

Case Study 1: Neuroprotective Effects

A study conducted on pyrrolidine derivatives demonstrated that certain modifications led to enhanced neuroprotective effects in vitro. The findings suggested that compounds with similar structures could be effective in preventing neuronal cell death associated with neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

In another investigation, researchers evaluated the cytotoxicity of various pyrrolidine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that modifications in the structure significantly influenced the efficacy of these compounds in inducing apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.